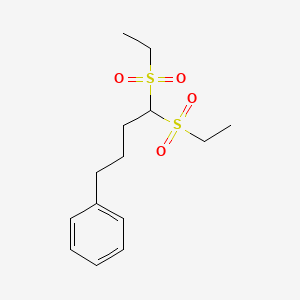
1,2,3-Trimethoxy-7-(3,4,5-trimethoxyphenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethoxy-7-(3,4,5-trimethoxyphenyl)naphthalene is a complex organic compound characterized by the presence of multiple methoxy groups attached to a naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-7-(3,4,5-trimethoxyphenyl)naphthalene typically involves the reaction of naphthalene derivatives with trimethoxybenzene under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where naphthalene is reacted with 3,4,5-trimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trimethoxy-7-(3,4,5-trimethoxyphenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of partially or fully reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Partially or fully reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethoxy-7-(3,4,5-trimethoxyphenyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1,2,3-Trimethoxy-7-(3,4,5-trimethoxyphenyl)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anti-cancer effects. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.
1,3,5-Trimethoxybenzene: Used in the synthesis of various organic compounds.
Combretastatin A-1: A potent anti-cancer agent targeting tubulin.
Uniqueness
1,2,3-Trimethoxy-7-(3,4,5-trimethoxyphenyl)naphthalene is unique due to its specific arrangement of methoxy groups and naphthalene core, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5320-36-5 |
|---|---|
Molekularformel |
C22H24O6 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
1,2,3-trimethoxy-7-(3,4,5-trimethoxyphenyl)naphthalene |
InChI |
InChI=1S/C22H24O6/c1-23-17-11-15(12-18(24-2)21(17)27-5)13-7-8-14-10-19(25-3)22(28-6)20(26-4)16(14)9-13/h7-12H,1-6H3 |
InChI-Schlüssel |
HGKHSTXOENHPFT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC3=C(C(=C(C=C3C=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


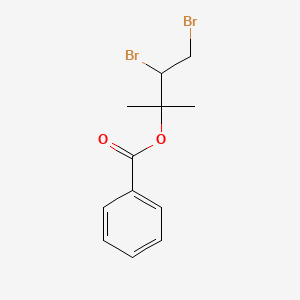
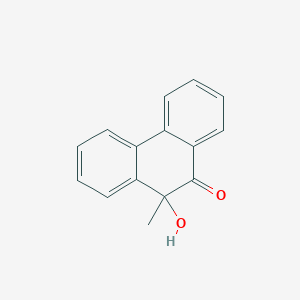
![2,2'-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol)](/img/structure/B14735334.png)
![2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane](/img/structure/B14735341.png)
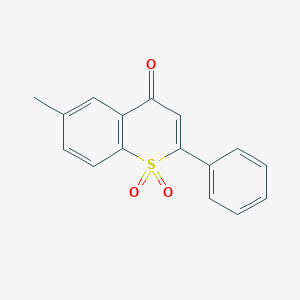
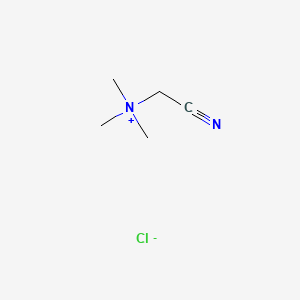
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
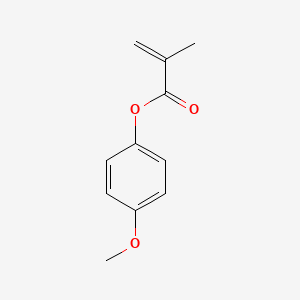
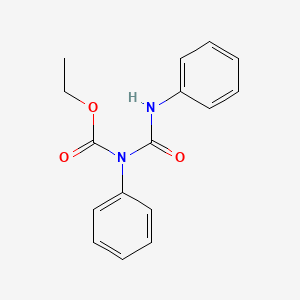


![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)

